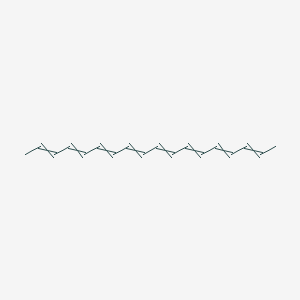
Octadeca-2,4,6,8,10,12,14,16-octaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadeca-2,4,6,8,10,12,14,16-octaene: is an organic compound with the molecular formula C18H22 . It is characterized by a long carbon chain with alternating double bonds, making it a polyunsaturated hydrocarbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,4,6,8,10,12,14,16-octaene typically involves the polymerization of smaller unsaturated hydrocarbons. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of saturated hydrocarbons. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form multiple double bonds along the carbon chain .
化学反应分析
Types of Reactions
Octadeca-2,4,6,8,10,12,14,16-octaene undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate (KMnO4) to form epoxides or diols.
Reduction: Can be hydrogenated using catalysts like palladium on carbon (Pd/C) to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine (Br2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学研究应用
Octadeca-2,4,6,8,10,12,14,16-octaene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty polymers and as a precursor for other chemical compounds.
作用机制
The mechanism of action of octadeca-2,4,6,8,10,12,14,16-octaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, including lipid metabolism and signal transduction. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
相似化合物的比较
Similar Compounds
Octadeca-9,12-dienoic acid: A polyunsaturated fatty acid with two double bonds.
Octadeca-9,12,15-trienoic acid: A polyunsaturated fatty acid with three double bonds.
Hexadeca-2,4,6,8,10,12,14-heptaene: A similar polyunsaturated hydrocarbon with a shorter carbon chain.
Uniqueness
Octadeca-2,4,6,8,10,12,14,16-octaene is unique due to its extensive conjugation of double bonds, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
2423-80-5 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
octadeca-2,4,6,8,10,12,14,16-octaene |
InChI |
InChI=1S/C18H22/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H3 |
InChI 键 |
RMHCROTYVYCUDA-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=CC=CC=CC=CC=CC=CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
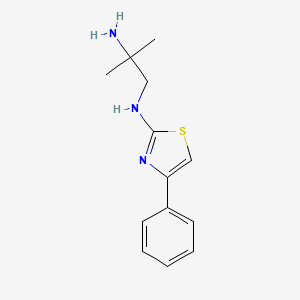
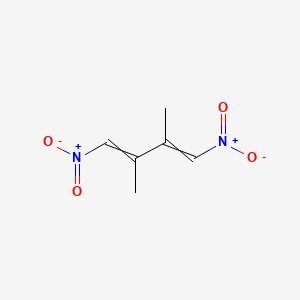
![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)
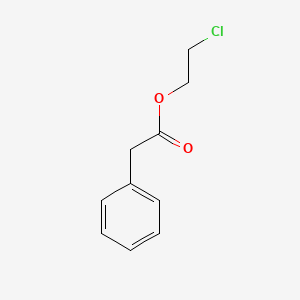
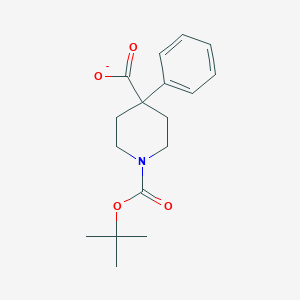

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)

